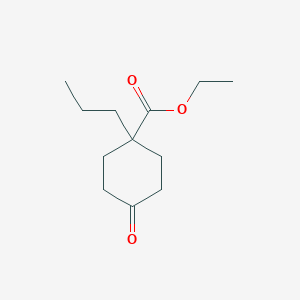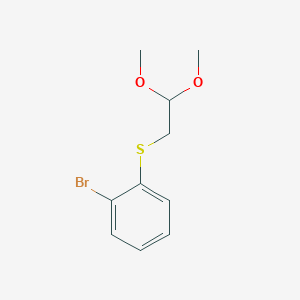
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane
Vue d'ensemble
Description
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane, also known as BDES, is a synthetic compound that belongs to the family of organosulfur compounds. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane acts as a thiol-reactive agent that can modify the sulfhydryl groups of proteins. It can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This mechanism of action makes (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane a useful tool for studying the role of sulfhydryl groups in protein function and for investigating the redox regulation of cellular processes.
Biochemical and Physiological Effects:
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress and activate various signaling pathways in cells. (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has also been shown to inhibit the activity of various enzymes, including glutathione peroxidase and thioredoxin reductase. These effects make (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane a useful tool for studying the role of oxidative stress and redox signaling in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has several advantages as a chemical probe for scientific research. It is relatively stable and easy to handle, making it a convenient tool for investigating the role of sulfhydryl groups in protein function. However, (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane also has some limitations. It can be toxic to cells at high concentrations, and its reactivity with sulfhydryl groups can be affected by the local environment and other factors.
Orientations Futures
There are several future directions for research involving (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane. One area of interest is the development of new chemical probes that can selectively target specific cysteine residues in proteins. Another area of interest is the investigation of the role of oxidative stress and redox signaling in various disease states, including cancer and neurodegenerative disorders. Overall, (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a valuable tool for scientific research and has the potential to contribute to a better understanding of various biological processes.
Applications De Recherche Scientifique
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is widely used in scientific research as a chemical probe to study the mechanism of action of various biological processes. It has been used to investigate the role of sulfhydryl groups in protein function and to study the redox regulation of cellular processes. (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has also been used to study the role of reactive oxygen species in cellular signaling and to investigate the mechanism of action of various drugs.
Propriétés
IUPAC Name |
1-bromo-2-(2,2-dimethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHDQHQVVKNRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=CC=CC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610502 | |
| Record name | 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane | |
CAS RN |
799766-06-6 | |
| Record name | 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)
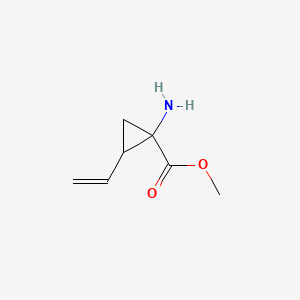
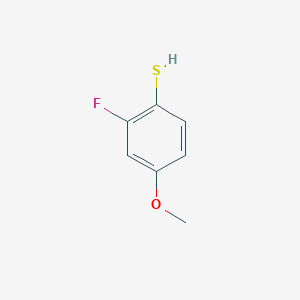
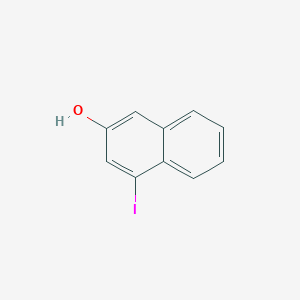

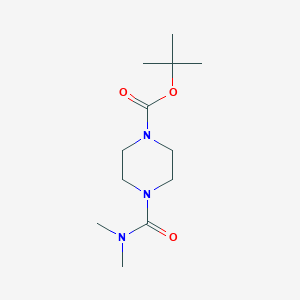



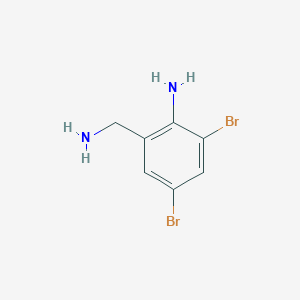
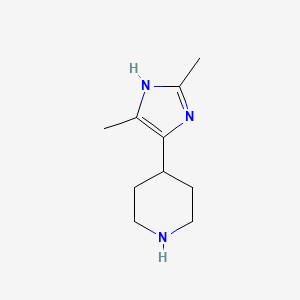
![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)
